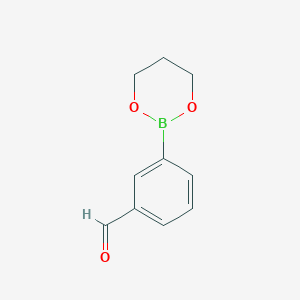
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde
Cat. No. B7763482
M. Wt: 190.01 g/mol
InChI Key: ITKLWDANWTZCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07544835B2
Procedure details


5.0 g of 3-Formylbenzene boronate was suspended in diethyl ether, and 3.7 ml of ethylene glycol was added, and the mixture was stirred at room temperature for 15 minutes. The solvent was concentrated, to give 10.36 g of the title compound as a colorless oil.



Name
Identifiers


|
REACTION_CXSMILES
|
[BH:1]([OH:3])[OH:2].[CH:4]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:5].[CH2:12](O)[CH2:13]O.[CH2:16](OCC)C>>[O:2]1[CH2:13][CH2:12][CH2:16][O:3][B:1]1[C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][CH:9]=1)[CH:4]=[O:5] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
B(O)O.C(=O)C=1C=CC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
3.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solvent was concentrated
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1B(OCCC1)C=1C=C(C=O)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.36 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
